molecular formula C20H17ClN4O2S B2452536 N-[(2-chlorophenyl)methyl]-4-cyclopropaneamido-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide CAS No. 1251677-11-8

N-[(2-chlorophenyl)methyl]-4-cyclopropaneamido-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide

Cat. No.: B2452536
CAS No.: 1251677-11-8
M. Wt: 412.89
InChI Key: TZQIZSHVYVRMJQ-UHFFFAOYSA-N
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Description

N-[(2-chlorophenyl)methyl]-4-cyclopropaneamido-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorobenzyl group, a cyclopropylcarbonyl group, and a pyridinylisothiazole moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chlorophenyl)methyl]-4-cyclopropaneamido-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. The process may include:

    Formation of the Isothiazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the Pyridinyl Group: This step may involve the use of pyridine derivatives and suitable coupling reagents.

    Attachment of the Chlorobenzyl Group: This can be done through nucleophilic substitution reactions.

    Incorporation of the Cyclopropylcarbonyl Group: This step may involve the use of cyclopropylcarbonyl chloride and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(2-chlorophenyl)methyl]-4-cyclopropaneamido-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N-[(2-chlorophenyl)methyl]-4-cyclopropaneamido-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2-chlorophenyl)methyl]-4-cyclopropaneamido-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-2-[(cyclopropylcarbonyl)amino]-N-methylbenzamide
  • N-benzyl-2-[(cyclopropylcarbonyl)(methyl)amino]benzamide
  • 2-[(cyclopropylcarbonyl)amino]benzamide

Uniqueness

N-[(2-chlorophenyl)methyl]-4-cyclopropaneamido-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-4-(cyclopropanecarbonylamino)-3-pyridin-2-yl-1,2-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4O2S/c21-14-6-2-1-5-13(14)11-23-20(27)18-17(24-19(26)12-8-9-12)16(25-28-18)15-7-3-4-10-22-15/h1-7,10,12H,8-9,11H2,(H,23,27)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZQIZSHVYVRMJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=C(SN=C2C3=CC=CC=N3)C(=O)NCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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